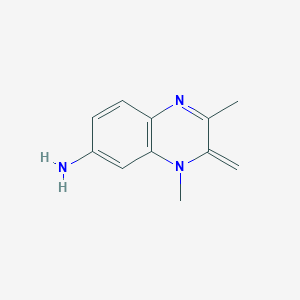
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine can be achieved through a multi-step process involving the condensation of o-phenylenediamine derivatives with carbonyl compounds and isocyanides. One efficient method involves a one-pot three-component reaction using zirconium tetrachloride as a catalyst. This reaction is carried out in ethanol at room temperature, yielding the desired product with good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of environmentally benign catalysts and solvents is preferred to ensure sustainable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cholesteryl ester transfer proteins, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives have been studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
61149-65-3 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-methylidenequinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7/h4-6H,2,12H2,1,3H3 |
Clave InChI |
YNOJKGXNFJYGQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)N)N(C1=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)






![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)





